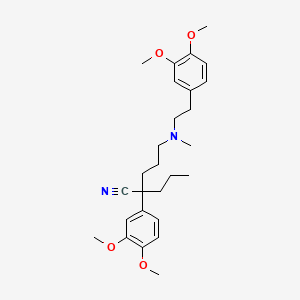

![molecular formula C11H8N2O4 B1348310 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- CAS No. 57731-07-4](/img/structure/B1348310.png)

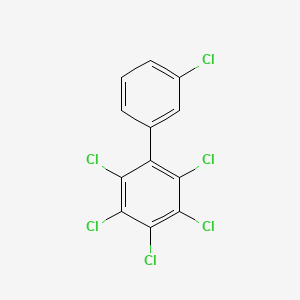

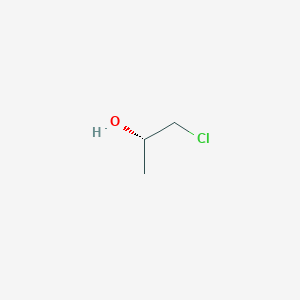

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-

Vue d'ensemble

Description

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-, also known as 4H-Oxazolone, is a heterocyclic compound with potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 225.14 g/mol, and a melting point of 146-147°C. Its chemical formula is C8H7NO3. 4H-Oxazolone is a versatile compound that can be used as a building block in the synthesis of various other compounds. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of various pharmaceuticals.

Applications De Recherche Scientifique

Immunomodulatory Properties

- Oxazolone derivatives, specifically 4-[(E)-(4-nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one, were synthesized and tested for their immunomodulatory effects. The compound exhibited potent activity in modulating immune responses, including effects on phagocyte chemiluminescence, neutrophil chemotaxis, T-cell proliferation, cytokine production, and cytotoxicity (Mesaik et al., 2004).

Optical Properties and Applications

- Oxazolone derivatives have shown promise in photonics and electronics due to their nonlinear optical properties. Derivatives synthesized with electron donor and acceptor groups exhibited high two-photon absorption cross-sections, making them suitable for applications in these fields (Rodrigues et al., 2012).

- Another study focused on the synthesis of fluorescent oxazol-5-one fluorophores, showcasing their absorption and fluorescence characteristics. These fluorophores emitted blue and green light, indicating their potential use in optoelectronic devices and photonics (Urut et al., 2018).

Synthesis and Chemical Reactivity

- The compound 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, a related oxazolone, has been used as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles, indicating the chemical versatility and reactivity of oxazolone compounds in synthesizing diverse molecules (Misra & Ila, 2010).

Propriétés

IUPAC Name |

2-methyl-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-3-2-4-9(5-8)13(15)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNNCLKVUMXLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327091 | |

| Record name | 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- | |

CAS RN |

57731-07-4 | |

| Record name | 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)

![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)